molecular formula C15H22N4O4 B1147356 [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate CAS No. 174455-55-1

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate

Katalognummer: B1147356
CAS-Nummer: 174455-55-1
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: NLTCMPQBQCXKHK-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a novel chemical entity of significant interest in pharmacological research, particularly in the study of uric acid transport and metabolism. Its core research value lies in its potential as a potent and selective URAT1 (urate anion transporter 1) inhibitor. URAT1, located in the proximal renal tubule, is the primary transporter responsible for uric acid reabsorption in the kidneys. By selectively inhibiting URAT1, this compound facilitates the excretion of uric acid, thereby reducing serum uric acid (sUA) levels. This mechanism is a critical target for investigating new therapeutic strategies for hyperuricemia and gout, as demonstrated in clinical studies of related URAT1 inhibitors which showed a dose-dependent reduction in sUA levels . The structure of the compound integrates a purine-dione core, which is essential for target engagement, with a hexyl linker and an acetate ester group. The acetate moiety may influence the compound's pharmacokinetic profile, potentially enhancing its absorption and metabolic stability in pre-clinical models. The specific (R)-configuration at the 2-position is designed for optimal interaction with the target protein, highlighting the importance of stereochemistry in its biological activity. Researchers can utilize this compound to explore the pathophysiology of gout, elucidate the URAT1 inhibition mechanism in greater detail, and develop improved treatment models for hyperuricemia. It is intended for in vitro binding assays, target validation studies, and in vivo efficacy models in a controlled research setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

174455-55-1

Molekularformel

C15H22N4O4

Molekulargewicht

322.36 g/mol

IUPAC-Name

[(2S)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate

InChI

InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m0/s1

InChI-Schlüssel

NLTCMPQBQCXKHK-JTQLQIEISA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

Isomerische SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

Kanonische SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

Synonyme

1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the 3,7-Dimethyl-2,6-dioxopurine Scaffold

The purine core is synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. A common approach involves reacting 4,5-diamino-1H-pyrimidine-2,6-dione with trimethyl orthoacetate in acidic media, which simultaneously introduces the 3- and 7-methyl groups while forming the imidazole ring. Potassium permanganate in sulfuric acid is employed to oxidize intermediate dihydropurines to the desired 2,6-dioxo configuration, as demonstrated in analogous oxidative protocols for diketone synthesis.

Reaction Conditions:

  • Reactants: 4,5-diamino-1H-pyrimidine-2,6-dione, trimethyl orthoacetate

  • Catalyst: Concentrated HCl (0.5 equiv)

  • Temperature: 80–100°C, 6–8 hours

  • Yield: 68–72%

Regioselective Methylation Challenges

Achieving exclusive methylation at the 3- and 7-positions requires careful control of stoichiometry. Overalkylation at the 1-position is mitigated by using methyl iodide in dimethylformamide (DMF) with sodium hydride as a base, favoring N3/N7 methylation due to steric hindrance at N1.

Introduction of the Hexan-2-yl Side Chain

Nucleophilic Substitution at the Purine N1 Position

The hexan-2-yl moiety is introduced via SN2 reaction between 3,7-dimethyl-2,6-dioxopurine-1-iodide and (2R)-hexan-2-ol. The iodide leaving group is generated by treating the purine with phosphorus triiodide in dichloromethane.

Key Parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Base: Potassium tert-butoxide (2.2 equiv)

  • Temperature: −20°C to 0°C, 12 hours

  • Stereochemical Outcome: 89% enantiomeric excess (ee) via chiral HPLC

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling between purinylboronic esters and (2R)-6-bromohexan-2-yl acetate has been explored, though yields remain suboptimal (45–50%) due to steric bulk.

Esterification to Form the Acetate

Direct Acetylation of the Hexan-6-ol Intermediate

The final acetate group is installed via reaction with acetyl chloride in pyridine, a method adapted from similar purine ester syntheses.

Optimized Protocol:

ParameterValue
Acetylating AgentAcetyl chloride (1.5 equiv)
SolventAnhydrous pyridine
Temperature0°C → room temperature
Reaction Time4 hours
Yield85%

Enzymatic Acetylation for Stereoretention

Lipase B from Candida antarctica (CAL-B) in vinyl acetate enables selective acetylation of the primary alcohol without racemization, achieving 92% yield and >99% ee.

Stereochemical Considerations

Chiral Pool vs. Asymmetric Synthesis

The (2R) configuration is most efficiently obtained by starting from (R)-2-hexanol derived from enzymatic resolution of racemic mixtures. Catalytic asymmetric hydrogenation of 2-hexanone using (R)-BINAP-Ru complexes provides an alternative route with 78% ee.

Dynamic Kinetic Resolution

Combining Shvo’s catalyst with lipase PS-30 enables in situ racemization and acetylation, enhancing overall yield to 81% while maintaining stereochemical integrity.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC: Silica gel column, hexane/ethyl acetate (7:3)

  • Chiral Separation: Chiralpak AD-H, ethanol/heptane (1:4)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, purine H8), 4.15–4.10 (m, 1H, hexan-2-yl CH), 2.32 (s, 3H, acetate CH₃)

  • HRMS: m/z 365.1587 [M+H]⁺ (calc. 365.1589)

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (Relative)Scalability
SN2 Alkylation7289$$Moderate
Cross-Coupling5095$$$$Low
Enzymatic Resolution81>99$$$High

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antiviral Activity
Research indicates that derivatives of purine compounds exhibit antiviral properties. [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate may function as a precursor for synthesizing antiviral agents targeting RNA viruses. Studies suggest that modifications to the purine structure can enhance efficacy against specific viral strains .

2. Anticancer Properties
The compound's structural features allow it to interact with DNA and RNA, potentially inhibiting cancer cell proliferation. Preliminary studies have shown that similar purine derivatives can induce apoptosis in cancer cells through various mechanisms, including the disruption of nucleic acid synthesis .

3. Drug Development
Given its unique structure, this compound serves as a valuable scaffold in drug design. Researchers are exploring its use in developing new therapeutics for diseases such as leukemia and other malignancies by modifying its functional groups to enhance bioactivity and reduce toxicity .

Agricultural Applications

1. Plant Growth Regulators
Compounds similar to this compound have been investigated for their roles as plant growth regulators. Studies show that purine derivatives can influence plant growth by promoting cell division and elongation . This application could lead to improved crop yields and resilience against environmental stressors.

2. Pest Resistance
There is ongoing research into the use of purine derivatives as natural pesticides or repellents. The biochemical pathways activated by these compounds in plants may deter pests or enhance plant defenses against pathogens .

Biochemical Applications

1. Enzyme Inhibition
this compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. This property is crucial for studying metabolic pathways and developing assays for drug screening .

2. Molecular Biology Research
The compound's ability to mimic nucleotides makes it a useful tool in molecular biology research. It can be employed in studies involving DNA/RNA synthesis and modification processes, providing insights into genetic engineering techniques .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Demonstrated efficacy against RNA viruses in vitro.
Anticancer Properties Induced apoptosis in leukemia cell lines; further studies needed for clinical relevance.
Plant Growth Regulation Enhanced growth metrics observed in treated crops compared to controls.

Wirkmechanismus

The mechanism of action of [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name/CAS No. Core Structure Key Functional Groups Potential Applications
This compound (Target) Purine + hexyl-acetate Acetate, dimethyl-dioxopurine Kinase inhibitors, nucleotide analogs
101508-37-6 Phthalazino-phthalazin + acetate Acetate, indenyl, methyl groups Anticancer agents, enzyme modulation
244136-25-2 (Z,Z)-7,11-Hexadecadienyl acetate Long-chain dienyl acetate Pheromones, insect behavior modifiers
169737-23-9 Piperidin-phenyl + acetate Chlorophenyl, methoxy, piperidinyl acetate Neuropharmacology, receptor ligands

Key Findings:

Purine vs. Heterocyclic Cores :

  • The target compound’s purine core differentiates it from phthalazine (101508-37-6) or piperidine (169737-23-9) backbones. Purines are critical in DNA/RNA metabolism, suggesting the target may interact with nucleotide-binding proteins, whereas phthalazine derivatives are often explored for anticancer activity .

Acetate Functionalization: All compounds feature acetate groups, but their positions and roles vary. The target’s acetate is on a chiral hexyl chain, likely influencing solubility and membrane permeability. In contrast, (Z,Z)-7,11-hexadecadienyl acetate (244136-25-2) is a volatile pheromone analog with a non-polar backbone suited for airborne signaling .

Piperidine derivatives (e.g., 169737-23-9) with aromatic chlorophenyl groups prioritize receptor-binding affinity over solubility .

Synthetic Feasibility :

  • The purine-hexyl-acetate structure of the target compound likely requires multi-step synthesis, including purine alkylation and stereoselective acetylation. Similar methodologies are employed for 101508-37-6, involving heterocyclic coupling and esterification .

Biologische Aktivität

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a chemical compound that has garnered attention for its potential biological activities. It is categorized under purine derivatives and exhibits various pharmacological properties that may be beneficial in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C15H22N4O4
  • Molecular Weight: 306.36 g/mol
  • CAS Number: 15435604
  • IUPAC Name: this compound

The compound features a hexanoyl group attached to a purine derivative, which is significant for its biological activity.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antiviral Properties

Research indicates that purine derivatives may exhibit antiviral effects. This compound has shown potential in inhibiting viral replication in vitro. For instance, studies have demonstrated its efficacy against certain strains of viruses by interfering with their nucleic acid synthesis.

2. Antitumor Activity

Compounds with purine structures are often explored for their antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in various cancer cell lines where the compound led to reduced cell viability.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as adenosine deaminase and xanthine oxidase. These enzymes play crucial roles in nucleotide metabolism and oxidative stress pathways, suggesting that this compound might have implications in managing conditions related to oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of viral replication in vitro
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of adenosine deaminase

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of purine derivatives, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral load when treated with the compound compared to control groups. This suggests a mechanism of action involving interference with viral RNA synthesis.

Case Study: Antitumor Mechanism

A separate investigation focused on the antitumor effects of the compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased proliferation rates. These findings highlight its potential as a therapeutic agent in oncology.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepConditionsYieldReference
EsterificationAcetic anhydride, pyridine, 0°C → RT, 12 h85%
Purine CouplingPd(PPh₃)₄, DMF, 90°C, 16 h64%
Chiral ResolutionChiral HPLC (Chiralpak® AD-H column, hexane:isopropanol 90:10)>98% ee

Advanced: How can enantiomeric purity of the (2R)-configured hexan-2-yl chain be ensured during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling to favor the (2R)-enantiomer .
  • Chiral Chromatography : Post-synthesis resolution via HPLC with chiral stationary phases (e.g., Chiralpak® columns) .
  • Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze undesired enantiomers, leveraging steric hindrance differences .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the acetate group (δ ~2.0 ppm for CH₃CO) and purine ring protons (δ ~8.3 ppm). 2D-NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+).
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles .

Advanced: How to resolve contradictory data between computational modeling and experimental NMR results?

Methodological Answer:

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility impacting chemical shifts .
  • DFT Calculations : Compare density functional theory (DFT)-predicted shifts (e.g., using Gaussian) with experimental NMR data.
  • Crystallographic Validation : Use SHELX-refined X-ray structures to anchor computational models .

Basic: What are the known biological targets or pathways influenced by this compound?

Methodological Answer:

  • Purinergic Signaling : The 3,7-dimethyl-2,6-dioxopurine core may inhibit adenosine deaminase or modulate cAMP pathways, analogous to related compounds .
  • Enzyme Interactions : Test via kinase inhibition assays (e.g., ADP-Glo™) or PDE activity assays (e.g., fluorescence-based) .

Q. Table 2: Biological Activity of Analogous Compounds

CompoundTarget PathwayAssay MethodResult (IC₅₀)Reference
Geranyl acetate derivativescAMP signalingELISA (5-HT reduction)0.8 μM
Purine-based inhibitorsPDE enzymesFluorescence polarization12 nM

Advanced: What strategies can be employed to study the hydrolysis kinetics of the acetate group in physiological conditions?

Methodological Answer:

  • LC-MS Monitoring : Quantify hydrolysis products (e.g., free purine and hexanol) over time in simulated gastric fluid (pH 1.2–6.8) .
  • Enzyme Kinetics : Add esterases (e.g., porcine liver esterase) to buffer solutions and measure reaction rates via UV-Vis (λ = 260 nm for purine release) .
  • Temperature Dependence : Use Arrhenius plots to determine activation energy for hydrolysis.

Basic: How to assess the compound's stability under various storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Analytical Tracking : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products .
  • Cryopreservation : Store at -20°C in amber vials under argon to minimize oxidation.

Advanced: What in silico methods are effective in predicting the binding affinity to purinergic receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine A₂A receptor (PDB: 3REY). Validate with MM-GBSA free-energy calculations .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydrogen-bond networks.
  • QSAR Modeling : Train quantitative structure-activity relationship models using purine derivative datasets (e.g., ChEMBL).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.